2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
CAS No.: 2548992-86-3
Cat. No.: VC11812858
Molecular Formula: C16H19N7S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548992-86-3 |
|---|---|
| Molecular Formula | C16H19N7S |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
| Standard InChI | InChI=1S/C16H19N7S/c1-3-12-10-14(21-16(20-12)24-2)22-6-8-23(9-7-22)15-18-5-4-13(11-17)19-15/h4-5,10H,3,6-9H2,1-2H3 |
| Standard InChI Key | PHTXENIDGKRZSJ-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=N3)C#N |
| Canonical SMILES | CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=N3)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₅H₁₇N₇S, with a molecular weight of 327.4 g/mol. Its IUPAC name, 2-[4-(5-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile, reflects the integration of two pyrimidine rings connected via a piperazine linker. Key structural elements include:
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A pyrimidine-4-carbonitrile group contributing electrophilic reactivity.
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A 6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl substituent enhancing hydrophobic interactions.
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A piperazine moiety enabling conformational flexibility and hydrogen bonding.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2640945-10-2 | |
| Molecular Formula | C₁₅H₁₇N₇S | |
| Molecular Weight | 327.4 g/mol | |
| SMILES | CC1=CN=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C#N)SC | |
| Topological Polar Surface Area | 111 Ų (estimated) |
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis involves sequential functionalization of pyrimidine precursors. A representative pathway includes:
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Formation of the Pyrimidine Core: Condensation of thiourea with ethyl acetoacetate yields 2-methylsulfanyl-4-hydroxypyrimidine, which is subsequently chlorinated.
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Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) between 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine and piperazine under reflux in acetonitrile.
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Cyano Substitution: Introduction of the carbonitrile group via palladium-catalyzed cyanation using zinc cyanide.
Reaction Conditions
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Temperature: 80–120°C for SNAr reactions.
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Catalysts: Pd(PPh₃)₄ for cyanation steps.
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Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (estimated logP ≈ 2.8) due to its hydrophobic methylsulfanyl and ethyl groups. It remains stable under inert atmospheres but may undergo hydrolysis of the carbonitrile group under strongly acidic or basic conditions.
Spectroscopic Characterization
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NMR: ¹H NMR signals at δ 8.5–9.0 ppm (pyrimidine protons), δ 3.5–4.0 ppm (piperazine CH₂), and δ 2.5 ppm (methylsulfanyl).
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IR: Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-S bond).
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Mass Spectrometry: Molecular ion peak at m/z 327.4 (M⁺).
Biological Activity and Mechanism
Kinase Inhibition
Structural analogs demonstrate inhibition of epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) by competitively binding to ATP pockets. The methylsulfanyl group enhances hydrophobic interactions with kinase hinge regions, while the carbonitrile acts as a hydrogen bond acceptor .
Table 2: Hypothetical Pharmacokinetic Profile
| Parameter | Value (Predicted) | Rationale |
|---|---|---|
| Oral Bioavailability | 40–50% | Moderate first-pass metabolism |
| Plasma Half-Life | 6–8 hours | Hepatic clearance via CYP3A4 |
| Blood-Brain Barrier Penetration | Low | High polar surface area |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor for second-generation kinase inhibitors with improved selectivity. Modifications to the piperazine linker or carbonitrile group can fine-tune pharmacokinetic properties .
Materials Science
The sulfur and nitrogen-rich structure enables applications in:
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Conductive polymers: As a dopant to enhance electron mobility.
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Metal-organic frameworks (MOFs): As a ligand for gas storage.
Challenges and Future Directions
Synthetic Optimization
Current yields for the final cyanation step remain suboptimal (50–60%). Future work should explore microwave-assisted synthesis or flow chemistry to improve efficiency.
Target Validation
In vivo studies are needed to confirm kinase selectivity and mitigate off-target effects. Computational docking studies suggest potential cross-reactivity with ABL1 tyrosine kinase .
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